N-Isobutyl-1,2-diphenylethanolamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ivermectin is synthesized through a semi-synthetic process that involves the fermentation of Streptomyces avermitilis to produce avermectins, which are then chemically modified to yield Ivermectin . The key steps include:
Fermentation: Streptomyces avermitilis is cultured to produce avermectins.
Chemical Modification: The avermectins undergo selective hydrogenation and other chemical modifications to produce Ivermectin.
Industrial Production Methods
The industrial production of Ivermectin involves large-scale fermentation followed by purification and chemical modification. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ivermectin undergoes various chemical reactions, including:
Oxidation: Ivermectin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Ivermectin.
Substitution: Substitution reactions can introduce new functional groups into the Ivermectin molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Ivermectin, which may have different biological activities .
Scientific Research Applications
Ivermectin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antiparasitic agents.
Biology: Investigated for its effects on various biological pathways and organisms.
Medicine: Used in clinical trials for its potential antiviral and anticancer properties.
Industry: Employed in the development of new antiparasitic drugs and formulations.
Mechanism of Action
Ivermectin exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and death of the parasite . Additionally, Ivermectin inhibits the nuclear import of viral proteins, providing potent antiviral activity .
Comparison with Similar Compounds
Similar Compounds
MK-936: Another avermectin compound used for mosquito control.
Doramectin: A derivative of Ivermectin with similar antiparasitic properties.
Eprinomectin: Another member of the avermectin family used in veterinary medicine.
Uniqueness
Ivermectin is unique due to its broad-spectrum activity and its ability to target multiple types of parasites and viruses. Its mechanism of action, involving both chloride ion channels and nuclear import inhibition, sets it apart from other antiparasitic agents .
Properties
CAS No. |
108935-64-4 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |
InChI Key |
AFUDNVRZGPHSQO-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Synonyms |
IDPE N-isobutyl-1,2-diphenylethanolamine |
Origin of Product |
United States |
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